N-(4-chlorophenyl)-N'-[2-(1H-pyrazol-1-yl)ethyl]urea
Overview
Description
N-(4-chlorophenyl)-N’-[2-(1H-pyrazol-1-yl)ethyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a pyrazolyl ethyl group linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-N’-[2-(1H-pyrazol-1-yl)ethyl]urea typically involves the reaction of 4-chloroaniline with 2-(1H-pyrazol-1-yl)ethyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-N’-[2-(1H-pyrazol-1-yl)ethyl]urea can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N’-[2-(1H-pyrazol-1-yl)ethyl]urea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-N’-[2-(1H-pyrazol-1-yl)ethyl]urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
N-(4-chlorophenyl)-N’-[2-(1H-pyrazol-1-yl)ethyl]urea can be compared with other urea derivatives and pyrazole-containing compounds:
Similar Compounds: N-(4-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]urea, N-(4-bromophenyl)-N’-[2-(1H-pyrazol-1-yl)ethyl]urea.
Uniqueness: The presence of both the chlorophenyl and pyrazolyl groups in N-(4-chlorophenyl)-N’-[2-(1H-pyrazol-1-yl)ethyl]urea provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This uniqueness can result in different reactivity patterns and biological activities.
This detailed overview provides a comprehensive understanding of N-(4-chlorophenyl)-N’-[2-(1H-pyrazol-1-yl)ethyl]urea, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-pyrazol-1-ylethyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c13-10-2-4-11(5-3-10)16-12(18)14-7-9-17-8-1-6-15-17/h1-6,8H,7,9H2,(H2,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUCFLXRCZPPBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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